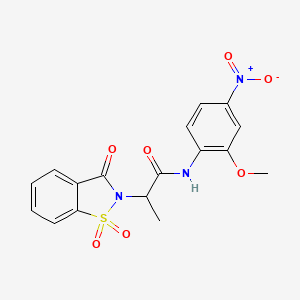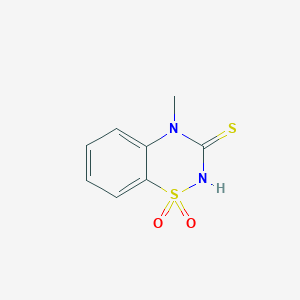
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, commonly referred to as 4-MBCA, is an organic compound with a wide range of applications in scientific research. It is a derivative of 4-methylbenzenesulfonamide, which is a benzene-based sulfonamide. 4-MBCA is a white solid and has a melting point of approximately 143°C. It is soluble in water, alcohol, and other organic solvents.
Aplicaciones Científicas De Investigación
4-MBCA is used in scientific research, primarily in the field of medicinal chemistry. It is used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and of the enzyme cyclooxygenase-2. It is also used in the synthesis of compounds that have potential applications in cancer therapy, as well as compounds with potential anti-inflammatory and antifungal activity.
Mecanismo De Acción
4-MBCA acts as an inhibitor of the enzyme acetylcholinesterase. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to an increase in the activity of the cholinergic system.
Biochemical and Physiological Effects
The effects of 4-MBCA on the body depend on the dose and route of administration. In general, 4-MBCA has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine in the synapse. This can lead to increased activity of the cholinergic system, resulting in increased alertness, improved cognitive function, and increased muscle strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-MBCA in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-MBCA in laboratory experiments is that it is a relatively weak inhibitor of acetylcholinesterase, meaning that higher concentrations may be required for the desired effect.
Direcciones Futuras
There are a number of potential future directions for research involving 4-MBCA. These include further exploration of its potential applications in cancer therapy, as well as its potential as an anti-inflammatory and antifungal agent. Additionally, further research into the mechanism of action of 4-MBCA and its effects on the cholinergic system could lead to more effective treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further research into the synthesis of 4-MBCA could lead to more efficient and cost-effective methods of production. Finally, further research into the pharmacokinetics and pharmacodynamics of 4-MBCA could lead to improved drug delivery systems and more effective treatments.
Métodos De Síntesis
4-MBCA can be synthesized from 4-methylbenzenesulfonamide through a process known as sulfonamide alkylation. This process involves the reaction of 4-methylbenzenesulfonamide with an alkyl halide in the presence of a base such as sodium hydroxide. The resulting product is 4-MBCA.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-5-10-15-17(13)20-18(24-15)19-16(21)11-6-12-25(22,23)14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVSBYSVCATJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6492557.png)
![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B6492588.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)
![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)
